Calcium borohydride bis(tetrahydrofuran) (CAS 304903-80-8) is a well-defined, isolable complex hydride adduct that serves as a highly defined source of nucleophilic hydride and a specialized divalent calcium precursor. Unlike highly reactive or poorly soluble solvent-free metal hydrides, the incorporation of two tetrahydrofuran (THF) ligands stabilizes the Ca2+ center, rendering the compound highly soluble in ethereal solvents and stable for handling under inert atmospheres. In industrial and advanced research settings, it is primarily procured as a phase-pure precursor for synthesizing specific calcium borohydride polymorphs for solid-state hydrogen storage, and as a benchmark electrolyte salt that specifically enables reversible calcium metal plating in next-generation multivalent batteries [1].
Attempting to substitute Ca(BH4)2·2THF with solvent-free calcium borohydride or alternative calcium salts (such as Ca(TFSI)2) fundamentally compromises process reproducibility and electrochemical performance. Commercially available solvent-free Ca(BH4)2 is difficult to synthesize without introducing mixed-phase impurities or halide byproducts, which degrade its theoretical hydrogen storage capacity. In electrochemical applications, conventional salts like Ca(TFSI)2 fail to form the necessary metal-anion coordination clusters in solution, leading to severe electrode passivation and near-zero plating reversibility. The bis(THF) adduct provides a precise stoichiometric baseline that dictates exact solvation structures, ensuring the formation of the electroactive CaBH4+ species required for high-efficiency metal deposition and stripping[1].
In the development of aprotic electrolytes for calcium metal batteries, the choice of calcium salt dictates the reversibility of the plating and stripping process. Electrolytes formulated with Ca(BH4)2·2THF in THF achieve high reversibility due to the formation of a protective, hydride-rich solid electrolyte interphase (SEI). Quantitative cyclic voltammetry demonstrates that 1.0–1.5 M solutions of the Ca(BH4)2 THF adduct achieve Coulombic efficiencies (CE) exceeding 95%. In direct contrast, substituting this salt with the common battery salt Ca(TFSI)2 results in severe passivation and a CE of less than 10% under identical conditions [1].
| Evidence Dimension | Coulombic Efficiency (CE) of Ca metal plating |
| Target Compound Data | >95% CE (1.0–1.5 M Ca(BH4)2 in THF) |
| Comparator Or Baseline | <10% CE (1.2 M Ca(TFSI)2 in THF) |
| Quantified Difference | >85% absolute increase in plating reversibility |
| Conditions | Cyclic voltammetry in THF-based electrolytes at room temperature |
Procurement of the bis(THF) adduct is mandatory for researchers and engineers developing reversible Ca-metal anodes, as standard imide salts fail to support sustained electrodeposition.
For solid-state hydrogen storage applications, the structural polymorph of calcium borohydride strictly governs the thermodynamics and kinetics of hydrogen release. Direct synthesis of solvent-free Ca(BH4)2 frequently yields heterogeneous mixtures of α, β, and γ phases. Procuring Ca(BH4)2·2THF provides a reliable molecular precursor; controlled thermal desolvation of the bis(THF) adduct at specific temperature thresholds (e.g., heating to 125 °C followed by structural transitions at 180–220 °C) allows for the targeted, high-yield isolation of pure α-Ca(BH4)2 or β-Ca(BH4)2. This controlled pathway avoids the unpredictable phase mixtures inherent to direct mechanochemical synthesis [1].
| Evidence Dimension | Polymorph purity and structural control |
| Target Compound Data | Controlled sequential yield of pure α- or β-Ca(BH4)2 via thermal desolvation |
| Comparator Or Baseline | Direct solvent-free synthesis yielding mixed α/β/γ phases |
| Quantified Difference | Elimination of mixed-phase impurities and predictable phase transition mapping |
| Conditions | Controlled thermal desolvation under inert atmosphere (argon/vacuum) |
Utilizing the bis(THF) adduct as a starting material ensures batch-to-batch reproducibility when manufacturing phase-pure hydrides for hydrogen storage materials.
The specific coordination chemistry of the bis(THF) adduct is critical for overcoming the high desolvation energy barriers typical of multivalent cations. Spectroscopic and computational studies reveal that in THF solutions, Ca(BH4)2·2THF readily forms the electroactive CaBH4+ cationic cluster. This behavior contrasts with magnesium analogs like Mg(BH4)2, which exhibit a significantly lower tendency to form the corresponding MgBH4+ species, resulting in reduced ionic conductivity and sluggish metal deposition rates. The strong Ca-BH4 coordination lowers the effective charge density of the ionic cluster, facilitating rapid Ca2+ delivery to the electrode surface [1].
| Evidence Dimension | Formation of electroactive cationic clusters (MBH4+) |
| Target Compound Data | High concentration of CaBH4+ clusters enabling high-rate deposition |
| Comparator Or Baseline | Mg(BH4)2 exhibiting unfavorable free BH4- liberation and lower cluster formation |
| Quantified Difference | Significantly enhanced metal deposition rate and ionic conductivity for the Ca system |
| Conditions | High-concentration ethereal solutions (THF) analyzed via Raman spectroscopy and DFT |
Buyers engineering multivalent electrolytes must select the Ca(BH4)2 adduct to guarantee the formation of the specific ionic clusters required for high-current-density applications.
Directly leveraging its ability to form electroactive CaBH4+ clusters and achieve >95% Coulombic efficiency, Ca(BH4)2·2THF is the benchmark salt for formulating aprotic electrolytes in next-generation multivalent energy storage systems. It enables reversible calcium plating at room temperature, a critical requirement for viable Ca-metal anodes [1].
Utilizing the predictable thermal desolvation profile of the bis(THF) adduct, materials scientists employ this compound to synthesize phase-pure α- and β-Ca(BH4)2. This ensures maximum theoretical hydrogen yield (up to 11.5 wt%) and reproducible dehydrogenation kinetics, which are otherwise compromised by mixed-phase commercial solvent-free alternatives[2].
Benefiting from its high solubility in ethereal solvents and the stabilizing effect of the THF ligands, this adduct is utilized as a specialized source of nucleophilic hydride. It offers distinct chemo-selectivity compared to standard sodium borohydride, making it highly effective for the targeted reduction of specific esters and carboxylic acids to their corresponding alcohols or lactones under mild conditions [3].
Flammable;Corrosive;Acute Toxic